molecular formula C27H27N3O4 B12494152 Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12494152
M. Wt: 457.5 g/mol
InChI Key: VZBZCUAEYOGRKQ-UHFFFAOYSA-N
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Description

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoate core, followed by the introduction of the phenylacetyl and phenylcarbonyl groups. Common reagents used in these reactions include acyl chlorides, amines, and piperazine derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(phenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C27H27N3O4/c1-34-27(33)22-12-13-24(23(19-22)28-25(31)18-20-8-4-2-5-9-20)29-14-16-30(17-15-29)26(32)21-10-6-3-7-11-21/h2-13,19H,14-18H2,1H3,(H,28,31)

InChI Key

VZBZCUAEYOGRKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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